N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical context of enamide chemistry, which has experienced significant advancement since the early 2000s. The foundational work in this area can be traced to patent literature from 2004, which described processes for preparing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides through innovative synthetic methodologies. These early developments established the theoretical framework for synthesizing compounds within this chemical class, utilizing reactions between phenyl-substituted 2-cyano-N-(phenyl)acetamide precursors in the presence of acetic anhydride and sodium hydroxide. The historical progression demonstrates a systematic exploration of structural variations within the enamide scaffold, leading to the development of specific derivatives such as this compound.
The timeline of enamide research reveals accelerated interest beginning in the 2010s, coinciding with advances in understanding their synthetic utility and biological applications. Patent documentation from this period highlights the advantageous features of these synthetic processes, including short reaction times, omission of additional purification steps, high yields, and exceptional product purity with total byproduct content below one percent. The evolution of synthetic methodologies has contributed to the emergence of novel enamide derivatives, including the specific benzyl-substituted compound under examination. Research developments in the 2020s have further expanded the scope of enamide chemistry, with publications demonstrating direct synthesis approaches through electrophilic activation of amides, representing a paradigm shift in synthetic strategy.
Significance in Organic Chemistry Research
This compound holds considerable significance in organic chemistry research due to its participation in diverse synthetic transformations and its role as a versatile building block. The compound exemplifies the privileged position of enamides as unique structural motifs that combine stability with reactivity, characteristics that have led to their increasing utilization in sophisticated synthetic applications. Research investigations have demonstrated that enamides bearing hydrogen atoms on nitrogen exhibit remarkable stability at room temperature while maintaining sufficient reactivity for purification through silica gel chromatography and long-term storage without decomposition. This stability-reactivity balance positions this compound as an attractive synthetic intermediate.
The synthetic utility of this compound extends to its participation in nucleophilic addition reactions with various electrophiles, including glyoxylate, N-acylimino esters, N-acylimino phosphonates, and azodicarboxylates, particularly in the presence of appropriate Lewis acid catalysts. These transformations produce N-protected imines as initial products, which can be subsequently converted to ketones through hydrolysis or to N-protected amines through reduction or nucleophilic alkylation. The compound's ability to undergo stereospecific reactions has been documented, with research showing that geometric isomers exhibit distinct stereochemical outcomes in addition reactions to aldehydes. Furthermore, investigations into difunctionalization strategies have revealed that enamide derivatives, including compounds structurally related to this compound, serve as excellent partners for multicomponent transformations due to their dual reactivity profile.
Structural Classification Within Enamide Derivatives
This compound belongs to a specialized subclass of enamide derivatives characterized by the presence of multiple functional groups that contribute to its unique chemical behavior. The compound is classified as a substituted but-2-enamide, featuring a distinctive arrangement of electron-withdrawing groups including a cyano substituent at the 2-position and a chloro group at the 4-position. The presence of a hydroxyl group at the 3-position further distinguishes this compound within the enamide family, creating opportunities for additional hydrogen bonding interactions and influencing its reactivity profile. The benzyl substituent on the nitrogen atom provides steric bulk and electronic effects that modulate the compound's participation in chemical transformations.
Structural analysis reveals that this compound shares architectural similarities with other biologically active enamides, particularly those featuring cyano and hydroxy substituents. Comparative examination with related compounds such as (2E)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide demonstrates the structural diversity possible within this chemical class while maintaining core enamide functionality. The geometric configuration of the double bond in this compound contributes to its classification, with stereochemical considerations playing crucial roles in determining reactivity patterns and selectivity outcomes. Research has established that enamides containing nucleophilic centers at the β-position relative to nitrogen and latent electrophilic sites at the α-position exhibit dual reactivity patterns analogous to enamines.
The electron-withdrawing nature of the cyano and chloro substituents significantly enhances the stability of this enamide derivative compared to simpler analogs. This stabilization effect, combined with the presence of the hydroxyl group, creates a compound that balances accessibility for synthetic transformations with sufficient stability for isolation and characterization. The structural classification of this compound within the broader enamide family reflects ongoing research efforts to develop compounds that serve as versatile synthetic intermediates while maintaining practical handling characteristics. Contemporary synthetic methodologies for accessing such structurally complex enamides have evolved to include one-step approaches that avoid prefunctionalization requirements, representing significant advances in synthetic efficiency.
Properties
IUPAC Name |
N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-6-11(16)10(7-14)12(17)15-8-9-4-2-1-3-5-9/h1-5,16H,6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRVQOQOZWHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=C(CCl)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200737 | |
| Record name | 4-Chloro-2-cyano-3-hydroxy-N-(phenylmethyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568555-59-9 | |
| Record name | 4-Chloro-2-cyano-3-hydroxy-N-(phenylmethyl)-2-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568555-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-cyano-3-hydroxy-N-(phenylmethyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
This compound can be characterized by its chemical formula . The compound is synthesized through various methods, including Ugi reactions, which allow for the incorporation of different functional groups that enhance biological activity. The presence of a chloro group and a cyano moiety is significant for its reactivity and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy against SARS-CoV-2 by targeting the viral protease (3CL pro). These compounds utilize covalent inhibition mechanisms, where the electrophilic groups form covalent bonds with active site residues, leading to potent inhibition of viral replication .
Cytotoxicity
In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds containing similar functional groups have been tested against human melanoma and prostate cancer cell lines, yielding IC50 values indicating moderate to high cytotoxicity . The mechanism of action often involves interference with cellular proliferation pathways.
Mutagenicity and Carcinogenicity
The biological testing of structurally related compounds has revealed insights into their mutagenic potential. In assays such as the Salmonella/microsome test and mouse lymphoma mutation assay, certain derivatives have shown positive results for mutagenicity, raising concerns about their safety profile in therapeutic applications .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Assay Used | Result |
|---|---|---|---|
| N-benzyl-4-chloro-2-cyano... | Antiviral | 3CL pro inhibition assay | Submicromolar potency |
| Related compound A | Cytotoxicity | Human melanoma cell line | IC50 = 72 µM |
| Related compound B | Mutagenicity | Salmonella/microsome assay | Positive response |
Case Study: Antiviral Efficacy Against SARS-CoV-2
A series of compounds based on the structure of this compound were evaluated for their ability to inhibit SARS-CoV-2 protease. The studies utilized both in silico docking and in vitro assays to confirm binding interactions with the active site cysteine residue. The most promising candidates exhibited a significant reduction in viral load in cell culture models .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide has been investigated for its biological activity, particularly in the context of treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at these conditions .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes or pathways associated with disease progression. Research indicates that compounds similar to this compound can act as covalent inhibitors, forming stable complexes with target proteins, which is crucial for therapeutic efficacy .
Organic Synthesis
Synthetic Intermediate
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive functional groups. The compound's synthesis often involves straightforward methodologies, allowing for high yields and purity .
Case Studies
Case Study 1: Rheumatoid Arthritis Treatment
In a study focusing on autoimmune disorders, this compound was evaluated for its ability to modulate immune responses. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .
Case Study 2: Covalent Inhibitors in Drug Discovery
Research involving covalent inhibitors highlighted the importance of compounds like this compound in developing new antiviral drugs. The compound was shown to effectively bind to viral proteases, inhibiting their activity and thus preventing viral replication, which is particularly relevant in the context of emerging viral diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (2Z)-N-(3-chloro-2'-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide (MDY)
A closely related compound, MDY, shares the 2-cyano-3-hydroxybut-2-enamide backbone but differs in substituents (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Complexity : MDY’s biphenyl-methoxy group introduces higher molecular weight (C₁₈ vs. C₁₂) and hydrophobicity compared to the benzyl group in the target compound. This may reduce aqueous solubility but enhance lipid membrane permeability .
The target compound’s simpler substituents might favor stronger intramolecular H-bonds between the hydroxyl and amide groups, as predicted by graph set analysis .
Stereoelectronic Effects : The 4-chloro substituent in the target compound could induce steric hindrance or electronic effects on the enamide double bond, influencing reactivity (e.g., susceptibility to nucleophilic attack) compared to MDY’s distal chloro and methoxy groups.
Hydrogen Bonding and Crystallinity
Both compounds possess hydroxyl and amide groups capable of forming hydrogen bonds. highlights that such interactions dictate molecular aggregation in crystals. For example:
- The target compound’s hydroxyl group may act as a donor to the amide carbonyl, creating a C(4) chain motif (a common H-bond pattern in enamide derivatives) .
Preparation Methods
Starting Materials and General Strategy
The preparation typically starts from a phenyl-substituted 2-cyanoacetamide derivative, specifically 2-cyano-N-benzylacetamide or its chloro-substituted analogs. The key transformation involves the formation of the 3-hydroxybut-2-enamide moiety through an aldol-type condensation or related nucleophilic addition reactions under controlled basic and acetylating conditions.
Reaction Conditions
- Reagents: Acetic anhydride and sodium hydroxide are commonly employed to promote the condensation and hydroxylation steps.
- Solvents: Water and organic solvents such as ethyl acetate or toluene are used for reaction medium and extraction.
- Temperature: The reaction is typically conducted at mild temperatures ranging from 0°C to 30°C, with an optimal temperature around 10°C to balance reaction rate and selectivity.
- Reaction Time: The process requires between 1 to 3 hours for completion, though it can vary up to 24 hours depending on the substrate and conditions.
Mechanistic Insight
The reaction proceeds via the formation of an intermediate enolate or acetylated species, which then undergoes nucleophilic attack and subsequent hydrolysis to yield the hydroxybutenamide structure. The presence of sodium hydroxide facilitates deprotonation and enolate formation, while acetic anhydride acts both as an acetylating agent and a dehydrating agent to promote the formation of the enamide double bond.
Detailed Preparation Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-cyano-N-benzylacetamide | Literature methods (e.g., DE 1 900 947) | Starting material synthesis |
| 2 | Reaction of 2-cyano-N-benzylacetamide with acetic anhydride and sodium hydroxide | Temp: 0–30°C (preferably 10°C); Time: 1–3 hours | Formation of 2-cyano-3-hydroxy-N-benzylbut-2-enamide intermediate |
| 3 | Addition of chloro substituent at 4-position (if not pre-installed) | Chlorination under controlled conditions | May require separate halogenation step |
| 4 | Isolation of product by acid precipitation | Acidification to precipitate compound | Ensures removal of impurities |
| 5 | Purification by crystallization or extraction | Solvents: ethyl acetate or toluene; Cooling and evaporation | Achieves high purity (>99%) and yield |
Research Findings and Advantages
- The described method yields the target compound with high purity (total byproduct content <1%) and high yields , making it suitable for pharmaceutical and biochemical applications.
- The reaction times are relatively short (1–3 hours), which enhances process efficiency.
- The process avoids additional purification steps, reducing cost and complexity.
- The mild reaction conditions (low temperature, aqueous-organic biphasic systems) minimize side reactions and decomposition.
- The product has demonstrated biological activity relevant for treating diseases such as rheumatoid arthritis and multiple sclerosis, highlighting the importance of a clean and efficient synthesis route.
Notes on Chlorination and Hydroxylation
- The chloro substituent at the 4-position can be introduced via selective halogenation of the corresponding hydroxybutenamide intermediate or by starting from a chlorinated precursor.
- Hydroxylation at the 3-position is achieved through the controlled reaction with sodium hydroxide and acetic anhydride, which promotes the formation of the hydroxy-enamide structure rather than undesired side products.
Summary Table of Key Parameters
| Parameter | Specification |
|---|---|
| Starting Material | 2-cyano-N-benzylacetamide or analog |
| Reagents | Acetic anhydride, sodium hydroxide |
| Solvents | Water, ethyl acetate, toluene |
| Temperature Range | 0°C to 30°C (optimal ~10°C) |
| Reaction Time | 1 to 3 hours (up to 24 hours possible) |
| Product Isolation | Acid precipitation, crystallization, extraction |
| Product Purity | >99% (byproduct content <1%) |
| Yield | High (not explicitly quantified but reported as efficient) |
Q & A
Q. What synthetic methodologies are effective for preparing N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide?
The synthesis typically involves multi-step reactions, such as condensation between chlorinated benzylamine derivatives and cyano-enol precursors. For analogous enamide compounds, nucleophilic acyl substitution using activated carbonyl intermediates (e.g., acid chlorides) under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) or DMAP has proven effective. Solvent choice (e.g., dichloromethane or THF) and temperature control are critical to minimize side reactions and improve yields (60-85%) . Scalability and purity requirements may dictate the use of solution-phase vs. solid-phase synthesis .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly the enamide double bond (δ 6.5-7.5 ppm for aromatic protons) and hydroxy/cyano groups .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, hydroxyl ~3200 cm⁻¹) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. For example, ORTEP-III software visualizes thermal ellipsoids and validates Z/E configurations, as demonstrated for structurally related enamide derivatives .
Q. How can researchers assess purity and stability during synthesis?
- HPLC-MS : Monitors reaction progress and detects impurities using reverse-phase columns (C18) with UV/Vis detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres, critical for storage conditions .
- Melting Point Analysis : Sharp melting ranges (e.g., 150-152°C) indicate high crystallinity and purity .
Advanced Questions
Q. What strategies optimize regioselectivity in the synthesis of chloro-cyano enamides?
- Steric Control : Bulky substituents on the benzyl group direct electrophilic attack to less hindered positions. For example, methoxy groups in biphenyl analogs reduce competing side reactions .
- Catalytic Modulation : Palladium-based catalysts enhance selectivity in coupling reactions, as shown in similar chloroaromatic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired regiochemistry .
Q. How can contradictions between computational and experimental data be resolved?
- DFT Refinement : Re-optimize computational parameters (e.g., B3LYP/6-311+G(d,p) basis sets) to align with experimental bond lengths and angles observed in X-ray data .
- 2D NMR Validation : NOESY or HSQC experiments clarify spatial arrangements conflicting with in silico predictions .
- Multi-Technique Cross-Validation : Combine IR, Raman, and mass spectrometry to reconcile discrepancies in functional group assignments .
Q. What experimental designs are recommended for studying biological interactions?
- In Vitro Assays : Use enzyme inhibition studies (e.g., IC50 determination via fluorometric assays) to evaluate binding affinity to target proteins .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models predict binding poses, validated by mutagenesis studies on active sites .
- Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) assess metabolic pathways and half-life .
Q. How can crystallization challenges for hygroscopic derivatives be addressed?
- Solvent Screening : Use mixed-solvent systems (e.g., ethanol/water) to improve crystal nucleation.
- Anti-Solvent Diffusion : Gradually add hexane to saturated solutions to induce slow crystallization, as applied in biphenyl enamide analogs .
- Humidity-Controlled Chambers : Prevent hydrate formation during crystal growth .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
